Cardenolide B-1

Descripción general

Descripción

Synthesis Analysis

The synthesis of cardenolides like Cardenolide B-1 involves complex chemical processes, starting from basic steroid or non-steroid precursors. Groszek et al. (1989) demonstrated a representative synthesis process for a cardenolide, emphasizing the key steps such as hydroxylation, oxidative intramolecular formation, and regio- and stereoselective opening of rings, which are crucial for constructing the unique cardenolide structure (Groszek, Kurek-Tyrlik, & Wicha, 1989). Similar synthetic strategies are employed for this compound, focusing on building the core structure characteristic of cardenolides.

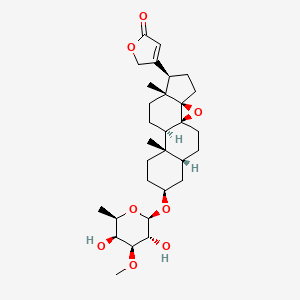

Molecular Structure Analysis

The molecular structure of this compound is defined by its cardenolide skeleton, which distinguishes it from ordinary steroids. This structure includes a specific arrangement of rings, hydroxyl groups, and a butenolide moiety. Bai et al. (2010) isolated this compound from Nerium oleander, detailing its structural identification based on spectroscopic data, highlighting the cardenolide’s unique structural features (Bai et al., 2010).

Chemical Reactions and Properties

Cardenolides like this compound undergo specific chemical reactions that reflect their functional groups' reactivity, such as the butenolide ring and hydroxy groups. These reactions include oxidation, reduction, and glycosylation, which are pivotal for modifying the cardenolide’s structure and its biological activity. The synthesis pathways often involve steps like Wittig-Horner olefination and glycosylation for constructing the glycoside moiety, as seen in the synthesis of related cardenolides (Jordi Mestre et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical activity, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its interaction with biological membranes and enzymes. However, specific details on the physical properties of this compound require further research.

Chemical Properties Analysis

This compound’s chemical properties, including reactivity towards various chemical agents and stability under different conditions, are crucial for its biological activity. The presence of the butenolide ring, hydroxyl groups, and the specific stereochemistry of this compound plays a significant role in its binding to enzymes like Na⁺/K⁺-ATPase, which is central to its biological effects. The synthesis and characterization of cardenolide derivatives, as discussed by Petersen et al. (1977), provide insights into the chemical behavior and modification possibilities of cardenolides (Petersen, Flasch, & Heinz, 1977).

Aplicaciones Científicas De Investigación

Actividad Molusquicida

Los extractos de cardenólido se han encontrado que tienen actividad molusquicida. En un estudio, se evaluaron dos extractos de cardenólido de Adenium arabicum y uno de Calotropis procera contra el caracol terrestre nocivo Monacha cantiana {svg_1}. Los extractos de plantas fueron encontrados para ser más tóxicos que el metomil, un pesticida comúnmente usado {svg_2}. Esto sugiere que los cardenólidos podrían ser usados para controlar los caracoles terrestres o para desarrollar nuevos molusquicidas efectivos y amigables con el medio ambiente {svg_3}.

Biosíntesis de Esteroides Vegetales

Los cardenólidos juegan un papel crucial en la biosíntesis de esteroides vegetales. Los investigadores han identificado dos enzimas de la familia CYP87A como enzimas clave que catalizan la formación de pregnenolona, el precursor para la biosíntesis de esteroides vegetales {svg_4}. Este descubrimiento podría ayudar a desarrollar plataformas para la producción barata y sostenible de compuestos esteroideos de alta calidad para uso médico {svg_5}.

Tratamiento Médico de la Enfermedad Cardíaca

Los cardenólidos se han utilizado en el tratamiento médico de la enfermedad cardíaca. Tienen un efecto directo en el músculo cardíaco y se han utilizado para tratar la insuficiencia cardíaca o la arritmia {svg_6}. El descubrimiento de las vías biosintéticas de estas moléculas esteroides en plantas podría conducir al desarrollo de tratamientos más efectivos para las enfermedades cardíacas {svg_7}.

Tratamiento de Diferentes Cánceres

Además de su efecto en el corazón, los cardenólidos se han utilizado con gran éxito en los últimos años para el tratamiento de diferentes cánceres {svg_8}. Comprender cómo las plantas sintetizan estas moléculas altamente complejas podría conducir al desarrollo de tratamientos contra el cáncer más efectivos {svg_9}.

Protección Contra Parásitos

Se ha encontrado que los cardenólidos protegen a las mariposas monarca contra los parásitos. Un estudio confirmó que una mezcla de cuatro cardenólidos redujo significativamente la infección parasitaria {svg_10}.

Control de Plagas

Los cardenólidos podrían usarse potencialmente en el control de plagas. Como se mencionó anteriormente, se ha encontrado que tienen actividad molusquicida {svg_11}. Esto sugiere que podrían usarse para controlar otras plagas también.

Mecanismo De Acción

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of this compound with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

This compound affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including this compound, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

Propiedades

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cardenolide B-1 and where is it found?

A1: this compound (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.